Bis(2-chloroethyl)phosphoramidic dichloride
Overview
Description
Bis(2-chloroethyl)phosphoramidic dichloride, also known as this compound, is a useful research compound. Its molecular formula is C4H8Cl4NOP and its molecular weight is 258.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64119. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity and Chemical Interactions
Bis(2-chloroethyl)amino derivatives, including compounds related to Bis(2-chloroethyl)phosphoramidic dichloride, have been studied for their antitumor properties. These derivatives, including imidazole and benzimidazole compounds, show promising results in preclinical testing stages, indicating potential applications in the development of new antitumor drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). Furthermore, interactions between hyperthermia and chemotherapy have been explored, showing that the cytotoxicity of various chemotherapeutic drugs can be enhanced at elevated temperatures, which may include interactions with compounds like this compound (Marmor, J., 1979).
Environmental Occurrence and Risks
The environmental occurrence and risks associated with halogen-containing organophosphorus chemicals, similar in structure to this compound, have been thoroughly reviewed. For instance, tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a flame retardant, exhibits widespread environmental presence and poses potential health risks due to its toxicity and endocrine-disrupting properties (Wang, C., Chen, H., Li, H., Yu, J., Wang, X., Liu, Y., 2020). These findings highlight the need for careful consideration of the environmental and health impacts of chemical compounds used in consumer products and industrial applications.
Safety and Hazards
Bis(2-chloroethyl)phosphoramidic dichloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is anticipated that the compound induces changes at the molecular and cellular levels, which contribute to its overall effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(2-chloroethyl)phosphoramidic dichloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-dichlorophosphorylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl4NOP/c5-1-3-9(4-2-6)11(7,8)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPMYTNILJQKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl4NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155366 | |
Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-88-8 | |
Record name | N,N-Bis(2-chloroethyl)phosphoramidic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 127-88-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl)phosphoramidic Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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